molecular formula C12H6ClNO2 B8431292 8-chloro-5H-chromeno[2,3-b]pyridin-5-one

8-chloro-5H-chromeno[2,3-b]pyridin-5-one

Cat. No.: B8431292
M. Wt: 231.63 g/mol
InChI Key: SFSWTHUKMYYFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-5H-chromeno[2,3-b]pyridin-5-one is a useful research compound. Its molecular formula is C12H6ClNO2 and its molecular weight is 231.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H6ClNO2

Molecular Weight

231.63 g/mol

IUPAC Name

8-chlorochromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C12H6ClNO2/c13-7-3-4-8-10(6-7)16-12-9(11(8)15)2-1-5-14-12/h1-6H

InChI Key

SFSWTHUKMYYFFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (E)-3-(dimethylamino)acrylaldehyde (3.26 g, 32.9 mmol), the product from Step 1 (5.00 g, 25.3 mmol) and acetic acid (7.24 mL, 127 mmol) in DMF (40 mL) was heated to 120° C. for 48 h and cooled to room temperature. Ethyl acetate (400 mL) was added and the mixture washed with saturated NaHCO3 (40 mL), water (40 mL), brine (40 mL), dried (MgSO4) and concentrated. The residue was purified by flash column chromatography (silica, 10-40% ethyl acetate in hexanes) to provide 8-chloro-5H-chromeno[2,3-b]pyridin-5-one (600 mg, 10%). MS (ES+) m/z: 232 (M+H).
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
7.24 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

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